

Crystal Structure Analysis of Apazone: A Technical Overview

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Compound of Interest

Compound Name: *Apazone dihydrate*

Cat. No.: *B1665128*

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the crystal structure of the non-steroidal anti-inflammatory drug (NSAID) Apazone (also known as Azapropazone). While Apazone is commercially available as a dihydrate, crystallographic data for this hydrated form is not publicly available. Therefore, this document details the crystal structure of anhydrous Apazone, providing a critical reference for understanding its solid-state properties. The methodologies and data presented are foundational for research in polymorphism, formulation development, and computational modeling of this active pharmaceutical ingredient.

Crystallographic Data of Anhydrous Apazone

The crystal structure of anhydrous Apazone was determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group $P2_12_12_1$ [1]. The key crystallographic data are summarized in the table below.

Parameter	Value
Chemical Formula	C ₁₆ H ₂₀ N ₄ O ₂
Molecular Weight	300.36 g/mol
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
a	5.570(1) Å ^[1]
b	14.593(3) Å ^[1]
c	19.270(4) Å ^[1]
α, β, γ	90°
Volume	1568.1(5) Å ³
Z	4

Experimental Protocols

The determination of the crystal structure of anhydrous Apazone involved the following key experimental stages:

Single Crystal Growth

Suitable single crystals of anhydrous Apazone were obtained for X-ray diffraction analysis. The specific solvent system and crystallization conditions (e.g., temperature, evaporation rate) were optimized to yield crystals of sufficient size and quality.

X-ray Data Collection

A single crystal was mounted on a Rigaku AFC6-R diffractometer. The diffraction data were collected using Copper K α (Cu-K α) radiation ($\lambda = 1.5418$ Å). A total of 2316 reflections were measured to ensure a complete and redundant dataset^[1].

Structure Solution and Refinement

The collected diffraction data were processed to yield the unit cell dimensions and the final crystal structure. The structure was solved using direct methods and subsequently refined using full-matrix least-squares on F^2 . All non-hydrogen atoms were refined anisotropically.

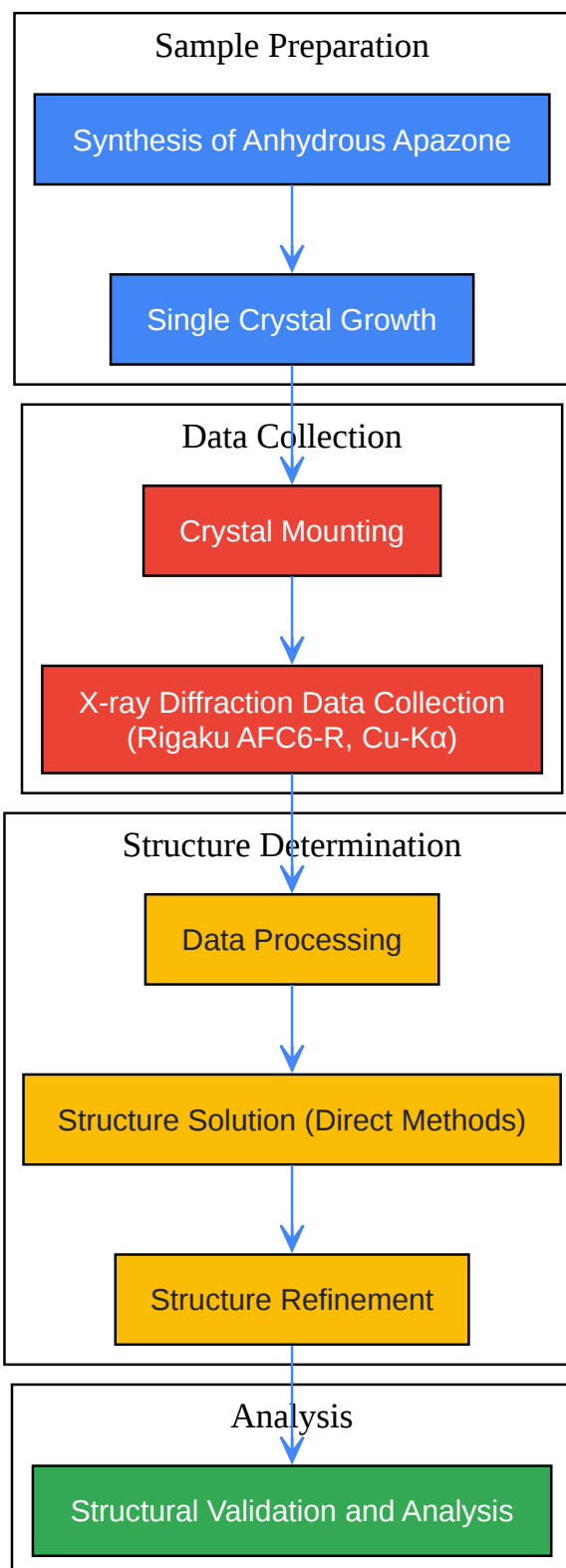
Molecular and Crystal Structure

The crystal structure reveals that the tricyclic core of the Apazone molecule is not planar. This non-planarity is attributed to steric hindrance between a methyl group on the exocyclic dimethylamino group and an oxygen atom of the keto-enol system[1]. Within the crystal lattice, the molecules are packed in a way that maximizes van der Waals interactions. In the absence of water molecules, there are no hydrogen bonds mediating the crystal packing in the anhydrous form. It is important to note that in the dihydrate form, water molecules would introduce significant hydrogen bonding, leading to a different crystal packing and potentially altered physicochemical properties.

Visualizations

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for the crystal structure determination of anhydrous Apazone.

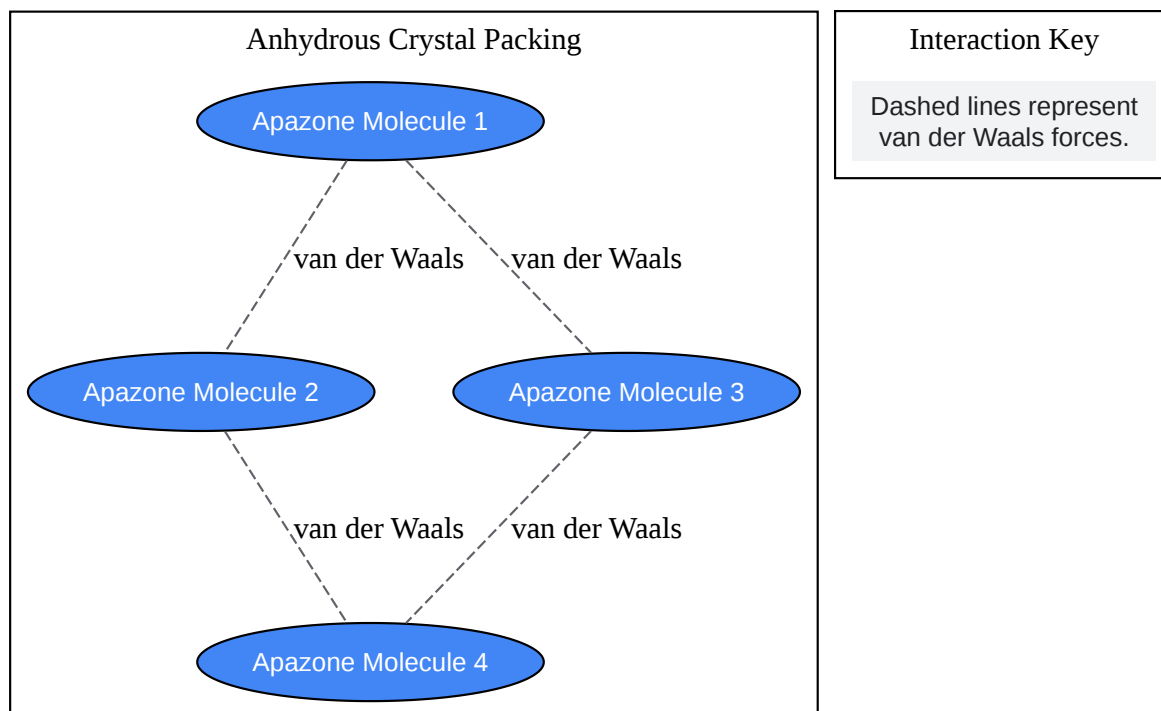


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Experimental workflow for Apazone crystal structure analysis.

Intermolecular Interactions in Anhydrous Apazone

This diagram provides a simplified representation of the packing of Apazone molecules in the anhydrous crystal structure, highlighting the absence of strong intermolecular hydrogen bonds.



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Simplified packing diagram of anhydrous Apazone.

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References

- 1. researchgate.net [researchgate.net]

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